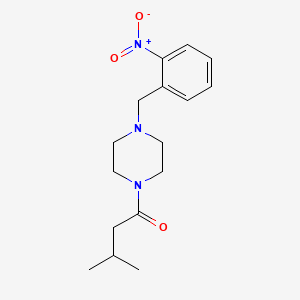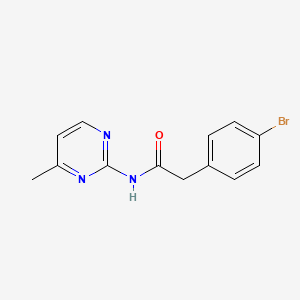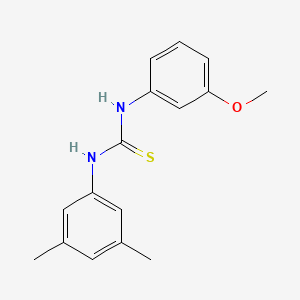![molecular formula C12H18ClN3O B5741616 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane is a chemical compound that is widely used in scientific research. It is also known as CDPA and has been used in various fields such as pharmacology, biochemistry, and physiology. The purpose of
Mécanisme D'action
CDPA acts as a positive allosteric modulator of GABA receptors, which are the main inhibitory neurotransmitters in the central nervous system. It enhances the activity of GABA receptors by increasing the affinity of GABA for the receptor and by increasing the opening time of the receptor channel.
Biochemical and Physiological Effects
CDPA has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors, which leads to increased inhibitory neurotransmission in the central nervous system. CDPA has also been found to have anticonvulsant, anxiolytic, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDPA is its ability to enhance the activity of GABA receptors, which makes it a useful tool for studying GABAergic neurotransmission. However, CDPA has some limitations for lab experiments. It has low water solubility, which makes it difficult to dissolve in aqueous solutions. CDPA also has poor bioavailability, which limits its use in in vivo studies.
Orientations Futures
There are several future directions for research on CDPA. One area of research could be the development of more water-soluble derivatives of CDPA that could be used in aqueous solutions. Another area of research could be the investigation of the potential therapeutic effects of CDPA on other diseases such as anxiety disorders and depression. Additionally, the development of CDPA analogs with improved bioavailability could lead to the development of new drugs with enhanced therapeutic effects.
Méthodes De Synthèse
CDPA can be synthesized using a multi-step process that involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole with azepane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CDPA has been used in various scientific research studies, particularly in the field of pharmacology. It has been found to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. CDPA has also been used in the study of GABAergic neurotransmission and has been found to enhance the activity of GABA receptors.
Propriétés
IUPAC Name |
azepan-1-yl-(4-chloro-1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-10(13)11(14-15(9)2)12(17)16-7-5-3-4-6-8-16/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSSYYOOINGJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

